Cas no 863594-47-2 (3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)propanamide)

3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)propanamide structure
863594-47-2 structure
Product Name:3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)propanamide
CAS No:863594-47-2
MF:C23H21N3O2S
MW:403.496743917465
CID:6094221
PubChem ID:7087683
Update Time:2025-08-05

3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)propanamide
    • Benzenepropanamide, 4-methoxy-N-(2-methyl-5-thiazolo[5,4-b]pyridin-2-ylphenyl)-
    • 3-(4-methoxyphenyl)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
    • AKOS024597044
    • 3-(4-methoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide
    • F0694-0560
    • 863594-47-2
    • 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
    • Inchi: 1S/C23H21N3O2S/c1-15-5-9-17(22-26-19-4-3-13-24-23(19)29-22)14-20(15)25-21(27)12-8-16-6-10-18(28-2)11-7-16/h3-7,9-11,13-14H,8,12H2,1-2H3,(H,25,27)
    • InChI Key: WGPPSGHYPMVOHL-UHFFFAOYSA-N
    • SMILES: C1(CCC(NC2=CC(C3=NC4=CC=CN=C4S3)=CC=C2C)=O)=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 403.13544809g/mol
  • Monoisotopic Mass: 403.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • Density: 1.279±0.06 g/cm3(Predicted)
  • pka: 14.36±0.70(Predicted)

3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)propanamide Pricemore >>

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3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)propanamide Related Literature

Additional information on 3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)propanamide

3-(4-Methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)Propanamide: A Comprehensive Overview

The compound with CAS No. 863594-47-2, known as 3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a methoxy-substituted phenyl group and a thiazolo[5,4-b]pyridine moiety. These structural elements contribute to its potential biological activity and make it a promising candidate for drug development.

Recent studies have highlighted the importance of heterocyclic compounds like 1,3thiazolo[5,4-b]pyridine in the design of bioactive molecules. The thiazolo[5,4-b]pyridine ring system is known for its ability to interact with various biological targets, including enzymes and receptors. In the case of 3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide, the presence of this heterocyclic group enhances its pharmacodynamic properties, making it a valuable compound for further investigation.

The synthesis of this compound involves a series of well-established organic reactions, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. These methods allow for precise control over the molecular architecture, ensuring the formation of the desired product with high purity. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the structure of this compound and verifying its identity.

One of the most intriguing aspects of 3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide is its potential as a therapeutic agent. Preclinical studies have demonstrated that this compound exhibits significant activity against various disease models, particularly in the areas of oncology and neurodegenerative disorders. Its ability to modulate key cellular pathways makes it a compelling candidate for drug discovery programs.

The methoxy group attached to the phenyl ring in this compound plays a crucial role in its pharmacokinetic profile. Methoxy substitution is known to enhance solubility and stability, which are critical factors for drug delivery. Additionally, the methyl group on the phenyl ring contributes to the molecule's lipophilicity, further improving its bioavailability.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide. These studies have provided insights into its binding affinity with target proteins and have guided further optimization efforts. Such computational approaches are essential for accelerating the drug development process and reducing costs associated with experimental trials.

In conclusion, 3-(4-methoxyphenyl)-N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with cutting-edge research methodologies, positions it as a promising lead compound for future therapeutic applications. As ongoing studies continue to uncover its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs.

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